Ethyl-(3-Nitrophenyl)carbamát

Übersicht

Beschreibung

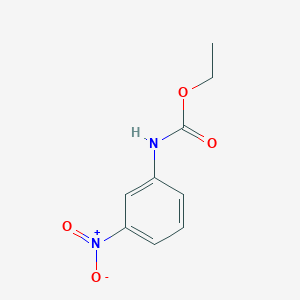

Ethyl (3-nitrophenyl)carbamate is an organic compound with the molecular formula C9H10N2O4. It belongs to the class of carbamates, which are esters of carbamic acid. This compound is characterized by the presence of an ethyl group, a nitrophenyl group, and a carbamate moiety. It is used in various scientific research applications due to its unique chemical properties.

Wissenschaftliche Forschungsanwendungen

Ethyl (3-nitrophenyl)carbamate has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

Industry: It is used in the production of various industrial chemicals and materials.

Wirkmechanismus

Target of Action

Ethyl (3-nitrophenyl)carbamate is a type of organic carbamate . Organic carbamates are structural elements of many approved therapeutic agents . They are widely utilized in medicinal chemistry due to their chemical stability and capability to permeate cell membranes . They have the ability to modulate inter- and intramolecular interactions with target enzymes or receptors .

Mode of Action

The carbamate functionality imposes a degree of conformational restriction due to the delocalization of non-bonded electrons on nitrogen into the carboxyl moiety . In addition, the carbamate functionality participates in hydrogen bonding through the carboxyl group and the backbone NH . Therefore, substitution on the O- and N-termini of a carbamate offers opportunities for modulation of biological properties and improvement in stability and pharmacokinetic properties .

Biochemical Pathways

Carbamates serve the biological systems in a wide spectrum of metabolic pathways . A carbamate derived from the aminoimidazole is an intermediate in the biosynthesis of inosine whose metabolism led to advances in immunotherapy .

Pharmacokinetics

Carbamates have been manipulated for use in the design of prodrugs as a means of achieving first-pass and systemic hydrolytic stability . Fast hydrolysis of carbamate-bearing drugs may result in weak or shortened activity . On the contrary, carbamate-based prodrugs must undergo extensive hydrolysis at a suitable rate for releasing an active drug and obtaining the expected activity profile .

Result of Action

For example, some carbamates have been found to have antimicrobial and antioxidant activities .

Biochemische Analyse

Biochemical Properties

Ethyl (3-nitrophenyl)carbamate interacts with various enzymes and proteins. It is known to react with urea, citrulline, and carbamyl phosphate during fermentation and storage . These precursors are generated from arginine metabolism by wine yeasts and lactic acid bacteria .

Cellular Effects

Ethyl (3-nitrophenyl)carbamate has been found to have significant effects on cellular processes. It is genotoxic and carcinogenic for a number of species such as mice, rats, hamsters, and monkeys . It has been shown to result in dose-dependent increased incidences of alveolar and bronchiolar, hepatocellular and Harderian gland adenoma or carcinoma, hepatic haemangiosarcoma, and mammary gland adenoacanthoma or adenocarcinoma (females only) .

Molecular Mechanism

The molecular mechanism of Ethyl (3-nitrophenyl)carbamate involves its interaction with biomolecules. It is formed from the reaction of ethanol with urea, citrulline, and carbamyl phosphate . This reaction is facilitated by the presence of enzymes and proteins that Ethyl (3-nitrophenyl)carbamate interacts with .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Ethyl (3-nitrophenyl)carbamate change over time. It is formed during the fermentation process and continues to interact with various biomolecules during storage .

Dosage Effects in Animal Models

In animal models, the effects of Ethyl (3-nitrophenyl)carbamate vary with different dosages. The compound has been found to cause dose-dependent increases in incidences of various types of tumors .

Metabolic Pathways

Ethyl (3-nitrophenyl)carbamate is involved in several metabolic pathways. It is formed from the reaction of ethanol with urea, citrulline, and carbamyl phosphate, which are generated from arginine metabolism .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Ethyl (3-nitrophenyl)carbamate can be synthesized through a nucleophilic substitution reaction. One common method involves the reaction of 3-nitrophenol with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like tetrahydrofuran (THF) at a controlled temperature .

Industrial Production Methods: Industrial production of ethyl (3-nitrophenyl)carbamate follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through crystallization or distillation techniques.

Analyse Chemischer Reaktionen

Types of Reactions: Ethyl (3-nitrophenyl)carbamate undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The ethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Hydrolysis: The carbamate moiety can be hydrolyzed to yield 3-nitrophenol and ethylamine under acidic or basic conditions.

Common Reagents and Conditions:

Reduction: Hydrogen gas, palladium catalyst.

Substitution: Alkyl halides, nucleophiles.

Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed:

Reduction: Ethyl (3-aminophenyl)carbamate.

Substitution: Various substituted carbamates.

Hydrolysis: 3-nitrophenol and ethylamine.

Vergleich Mit ähnlichen Verbindungen

Ethyl (3-nitrophenyl)carbamate can be compared with other carbamates such as:

Methyl carbamate: Similar structure but with a methyl group instead of an ethyl group.

Phenyl carbamate: Contains a phenyl group instead of a nitrophenyl group.

Ethyl (4-nitrophenyl)carbamate: Similar structure but with the nitro group in the para position.

Uniqueness: Ethyl (3-nitrophenyl)carbamate is unique due to the position of the nitro group on the phenyl ring, which influences its reactivity and biological properties. The presence of the ethyl group also affects its solubility and interaction with other molecules .

Biologische Aktivität

Ethyl (3-nitrophenyl)carbamate is an organic compound belonging to the carbamate class, characterized by its unique structure that includes an ethyl group and a nitrophenyl moiety. Its molecular formula is CHNO, and it has garnered attention in various scientific fields, particularly in pharmacology and organic chemistry. This article aims to provide a comprehensive overview of the biological activity of Ethyl (3-nitrophenyl)carbamate, including its mechanisms of action, enzyme interactions, antimicrobial properties, and potential applications supported by relevant research findings and data tables.

Structural Characteristics

- Molecular Formula : CHNO

- Molecular Weight : 212.22 g/mol

- Appearance : Yellow crystalline solid

- Solubility : Soluble in organic solvents such as methanol and dichloromethane

The presence of the nitro group at the meta position on the phenyl ring significantly influences the compound's chemical reactivity and biological activity.

Ethyl (3-nitrophenyl)carbamate exhibits notable biological activities primarily through its interactions with enzymes and cellular processes. The compound can form covalent bonds with specific molecular targets, influencing various metabolic pathways.

- Enzyme Inhibition : The carbamate group interacts with active sites of enzymes, inhibiting their function through hydrogen bonding and electrostatic interactions.

- Redox Activity : The nitro group may participate in redox reactions, enhancing the compound’s overall biological efficacy.

Enzyme Interactions

Ethyl (3-nitrophenyl)carbamate has been studied for its ability to inhibit various enzymes, particularly lipases involved in lipid metabolism.

Table 1: Enzyme Inhibition Activity

Antimicrobial Properties

The compound demonstrates significant antimicrobial activity against various bacterial strains, indicating its potential as an antimicrobial agent.

Table 2: Antimicrobial Efficacy

| Bacterial Strain | Zone of Inhibition (mm) | Reference |

|---|---|---|

| Bacillus subtilis | 15 | |

| Staphylococcus aureus | 20 | |

| Escherichia coli | 18 | |

| Klebsiella pneumoniae | 17 | |

| Pseudomonas aeruginosa | 16 |

Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of carbamate derivatives in neuronal models derived from human induced pluripotent stem cells (iPSCs). While Ethyl (3-nitrophenyl)carbamate was not directly tested, related compounds demonstrated the ability to upregulate anti-apoptotic proteins such as Bcl-2 and induce autophagy, suggesting potential neuroprotective applications.

Study 2: Antibacterial Efficacy

In another study focusing on multi-drug resistant bacterial strains, Ethyl (3-nitrophenyl)carbamate exhibited significant reductions in bacterial viability. This supports its candidacy for development as a new antimicrobial agent.

Applications in Research and Industry

Ethyl (3-nitrophenyl)carbamate has diverse applications across several fields:

- Pharmaceuticals : Investigated for potential use in drug design, particularly as a prodrug.

- Agriculture : Utilized in the development of pesticides due to its biological activity against pests.

- Biochemistry : Employed as a reagent in organic synthesis.

Eigenschaften

IUPAC Name |

ethyl N-(3-nitrophenyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O4/c1-2-15-9(12)10-7-4-3-5-8(6-7)11(13)14/h3-6H,2H2,1H3,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWPGACMNGJBXHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC1=CC(=CC=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20978398 | |

| Record name | Ethyl hydrogen (3-nitrophenyl)carbonimidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20978398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6275-72-5 | |

| Record name | NSC36186 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36186 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl hydrogen (3-nitrophenyl)carbonimidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20978398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.